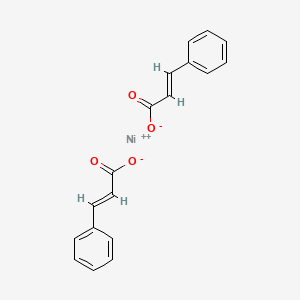

Nickel cinnamate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63938-16-9 |

|---|---|

Molecular Formula |

C18H14NiO4 |

Molecular Weight |

353.0 g/mol |

IUPAC Name |

nickel(2+);(E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/2C9H8O2.Ni/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |

InChI Key |

IRVWXMZGFMXUGW-RWUXNGIBSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ni+2] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ni+2] |

Related CAS |

621-82-9 (Parent) |

Origin of Product |

United States |

Significance of Nickel Carboxylate Complexes in Coordination Chemistry

Nickel-carboxylate complexes, a class of compounds to which nickel cinnamate (B1238496) belongs, are of significant interest in coordination chemistry. These complexes consist of a central nickel ion (Ni²⁺) coordinated to one or more carboxylate ligands. The versatility of carboxylate groups as ligands, capable of binding to metal ions in various modes (monodentate, bidentate, bridging), allows for the formation of a wide array of structures, from simple mononuclear species to complex polynuclear clusters and coordination polymers. ontosight.aiorcid.orgorcid.org This structural diversity gives rise to a broad spectrum of chemical and physical properties.

The significance of nickel-carboxylate complexes lies in their diverse applications. They are widely explored as catalysts in a range of organic reactions, including hydrogenation and cross-coupling reactions. ontosight.ai Furthermore, these complexes serve as valuable precursors for the synthesis of nanostructured materials like nickel nanoparticles and nickel oxide, which have applications in fields such as electronics, energy storage, and sensors. ontosight.airesearchgate.net The study of their magnetic properties and thermal decomposition behavior also contributes to the fundamental understanding of coordination chemistry and materials science. orcid.orgorcid.orgresearchgate.net

Overview of Cinnamic Acid Derivatives As Ligands

Cinnamic acid and its derivatives are organic compounds that feature a carboxyl group attached to a phenyl ring via an acrylic acid backbone. These molecules are recognized for their ability to act as versatile ligands in coordination chemistry. The carboxylate group readily coordinates with metal ions, while the phenyl ring and the carbon-carbon double bond offer opportunities for further functionalization and influence the electronic properties and steric hindrance of the resulting metal complexes. rsc.orgtaylorandfrancis.com

The coordination of cinnamate (B1238496) ligands to metal centers can result in various structures, including mononuclear, dinuclear, and polymeric architectures. rsc.orgmdpi.com The specific coordination mode and the resulting structure are influenced by factors such as the metal ion, the presence of other ligands, and the reaction conditions. Cinnamic acid derivatives have been successfully employed in the synthesis of complexes with various transition metals and rare-earth elements, leading to materials with interesting magnetic and optical properties. rsc.orgnanoge.org

Historical Context of Nickel Cinnamate Research

Early research on nickel cinnamate (B1238496) primarily focused on its synthesis and basic characterization. Studies dating back several decades investigated the thermal decomposition of nickel cinnamate, often in comparison with other metal cinnamates like those of cobalt and copper. These investigations utilized techniques such as thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC) to understand the kinetics and mechanisms of decomposition. researchgate.netunesp.br

More recent research has expanded to explore the synthesis of more complex this compound-based systems. For instance, new metal chelate monomers based on nickel(II) cinnamate and various chelating N-heterocycles, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), have been synthesized and characterized. researchgate.net These studies delve into the thermolysis of these complexes to produce nanomaterials with specific properties. researchgate.net The synthesis of mixed-ligand complexes, incorporating cinnamate and other organic molecules, has also been an area of active investigation, leading to the discovery of novel crystal structures and properties. researchgate.net

Scope and Academic Relevance of Nickel Cinnamate Investigations

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a versatile and controllable route to this compound and its complexes. These methods typically involve the reaction of a nickel(II) salt with cinnamic acid or its derivatives in a suitable solvent.

Reactions of Cinnamic Acid with Nickel(II) Salts (e.g., Nickel(II) Chloride, Nickel(II) Sulfate)

The direct reaction between a nickel(II) salt and cinnamic acid is a fundamental approach to obtaining this compound. While specific literature detailing the synthesis of this compound from nickel(II) chloride or nickel(II) sulfate (B86663) is not abundant, the general principles of preparing metal carboxylates can be applied.

Typically, the synthesis would involve dissolving a stoichiometric amount of a nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) sulfate hexahydrate, in a suitable solvent, often water or an alcohol. An aqueous or alcoholic solution of sodium cinnamate, prepared by reacting cinnamic acid with a base like sodium hydroxide, is then added to the nickel(II) salt solution. The resulting precipitate of this compound can then be isolated by filtration, washed, and dried.

A general reaction scheme is as follows:

NiX₂ + 2 Na(C₉H₇O₂) → Ni(C₉H₇O₂)₂ + 2 NaX (where X = Cl⁻ or SO₄²⁻/2)

Alternatively, an electrochemical approach can be employed. This method involves the direct anodic dissolution of nickel metal in a solution of cinnamic acid in a suitable organic solvent, such as acetonitrile, containing a supporting electrolyte. This one-step process can yield high-purity polymeric nickel(II) carboxylate complexes.

Table 1: General Parameters for this compound Synthesis

| Parameter | Description |

| Nickel(II) Salt | Nickel(II) chloride, Nickel(II) sulfate, Nickel(II) acetate (B1210297) |

| Cinnamic Acid Source | Cinnamic acid, Sodium cinnamate |

| Solvent | Water, Ethanol, Methanol, Acetonitrile |

| Reaction Type | Precipitation, Electrochemical |

Synthesis of Mixed-Ligand this compound Complexes

The coordination sphere of the nickel ion in this compound can be expanded by introducing additional ligands, leading to the formation of mixed-ligand complexes with potentially enhanced or novel properties.

The incorporation of chelating N-heterocyclic ligands like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen) into the this compound structure can be achieved by reacting a nickel(II) salt, cinnamic acid, and the N-heterocyclic ligand in a suitable solvent.

For instance, a methanolic solution of a nickel(II) salt can be treated with a solution of cinnamic acid and 2,2′-bipyridine or 1,10-phenanthroline. The resulting mixed-ligand complex often precipitates from the solution and can be isolated. The stoichiometry of the reactants can be varied to control the composition of the final product, leading to complexes with different ratios of cinnamate and the N-heterocyclic ligand. Six novel nickel(II) complexes have been synthesized using Nickel(II) nitrate (B79036) hexahydrate with ortho-phenanthroline (B80953) or 2,2ʹ-bipyridine and other ligands in various stoichiometric ratios. niscpr.res.in

A representative synthesis involves the reaction of nickel(II) acetate tetrahydrate with 1,10-phenanthroline in a refluxing ethanol/water mixture, which upon cooling, yields crystals of the complex. jocpr.com A similar approach can be envisioned for the synthesis of [Ni(cinnamate)₂(phen)] by replacing or supplementing the acetate with cinnamate. Another study details the synthesis of [Ni(mefenamato-O)₂(phen)(CH₃OH)₂] by reacting a nickel(II) salt with mefenamic acid and 1,10-phenanthroline, providing a model for the synthesis of analogous cinnamate complexes. nih.gov

Table 2: Representative Synthesis of Mixed-Ligand this compound Complexes with N-Heterocycles

| Reactants | Ligand | Solvent | General Conditions |

| Nickel(II) salt, Cinnamic acid | 2,2′-Bipyridine | Methanol, Ethanol | Stirring at room temperature or reflux |

| Nickel(II) salt, Cinnamic acid | 1,10-Phenanthroline | Methanol, Ethanol | Stirring at room temperature or reflux |

Diamine ligands can also be incorporated into the coordination sphere of this compound to form stable mixed-ligand complexes. The synthesis generally involves the reaction of a nickel(II) salt, cinnamic acid, and a diamine ligand in a suitable solvent.

The general procedure would involve the reaction of an aqueous or alcoholic solution of a nickel(II) salt with a solution of sodium cinnamate, followed by the addition of the diamine ligand. The resulting complex could then be isolated by crystallization.

Stereoselective Synthesis Pathways

The synthesis of specific stereoisomers of cinnamate derivatives is of great importance, particularly for applications in pharmaceuticals and fine chemicals. Nickel-catalyzed reactions have emerged as powerful tools for achieving high stereoselectivity.

Nickel-Catalyzed Stereoinvertive Deoxygenation for (Z)-Cinnamate Ester Formation

A significant advancement in the stereoselective synthesis of cinnamate derivatives is the nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates to produce the thermodynamically less stable (Z)-cinnamate esters. organic-chemistry.orgresearchgate.net This method provides an efficient route to (Z)-alkenes from readily available (E)-alkenes. researchgate.net

The reaction typically employs a catalytic system consisting of a nickel(II) salt, such as nickel(II) triflate (Ni(OTf)₂), and a phosphine (B1218219) ligand, most commonly triphenylphosphine (B44618) (PPh₃). organic-chemistry.orgresearchgate.net The process exhibits broad functional-group tolerance, allowing for the synthesis of a variety of substituted (Z)-cinnamate esters in high yields and with excellent stereoselectivity. organic-chemistry.orgresearchgate.net

Optimized reaction conditions often involve heating the trans-3-arylglycidate with a catalytic amount of Ni(OTf)₂ and two equivalents of triphenylphosphine in a solvent like toluene (B28343) at 80°C. organic-chemistry.org This methodology has been successfully applied to the synthesis of biologically active natural products. researchgate.net

The proposed mechanism for this transformation involves the activation of the epoxide by coordination to the nickel catalyst. This is followed by a process that is thought to be either an oxidative addition of nickel to the epoxide or a single-electron transfer, ultimately leading to the formation of the (Z)-cinnamate ester with inversion of configuration. organic-chemistry.org

Table 3: Optimized Conditions for Nickel-Catalyzed Stereoinvertive Deoxygenation

| Parameter | Optimized Condition |

| Nickel Catalyst | 5 mol% Ni(OTf)₂ |

| Ligand | 2 equivalents of Triphenylphosphine (PPh₃) |

| Substrate | trans-3-Arylglycidate |

| Solvent | Toluene |

| Temperature | 80°C |

| Product | (Z)-Cinnamate ester |

| Stereoselectivity | High (Z)-selectivity |

Oxidative Esterification Catalysis by Nickel Salts

Nickel salts can serve as effective catalysts in oxidative esterification reactions, a process that converts aldehydes into esters. This method can be applied to the synthesis of cinnamates from cinnamaldehyde (B126680). The catalytic cycle typically involves the oxidation of a Ni(II) species. nih.govacs.org In electrochemical variations of this process, the reaction begins with the cathodic reduction of a nickel complex to Ni(0) and the anodic oxidation of a substrate, like a thiol, to a radical. nih.gov

For the synthesis of cinnamates, a nickel(II) salt, often in combination with a ligand such as 2,2′-bipyridine, can catalyze the reaction between an aldehyde and an alcohol in the presence of an oxidant. nih.govresearchgate.net For instance, various aromatic aldehydes can be converted to their corresponding methyl esters using 30% hydrogen peroxide as the oxidant and a nickel(II) complex as the catalyst in methanol. researchgate.net This approach offers a direct route to esters under relatively mild conditions. nih.govacs.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Nickel Salt | Catalyst Precursor | Ni(ClO₄)₂ or NiCl₂·6H₂O | nih.gov |

| Ligand | Stabilizes Ni species | 2,2′-bipyridine | nih.gov |

| Aldehyde | Substrate | Cinnamaldehyde | researchgate.net |

| Alcohol | Ester Source | Methanol | researchgate.net |

| Oxidant | Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | researchgate.net |

Hydrothermal Synthesis Routes for this compound Complexes

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. nanochemres.orgmdpi.com This technique has been successfully employed to synthesize nickel trans-cinnamate complexes. researchgate.net The process offers several advantages, including low processing temperatures, cost-effectiveness, environmental friendliness, and straightforward control over particle size. nanochemres.org

In a typical hydrothermal synthesis of this compound, a nickel salt (e.g., nickel nitrate) is reacted with cinnamic acid in water within a sealed autoclave, which is then heated. researchgate.nettsijournals.com This method has been used to create isostructural nickel and cobalt trans-cinnamate complexes, which are valuable as metal-organic frameworks with potential applications in electrocatalysis. researchgate.net The resulting materials are often nanocrystalline, with morphologies that can be influenced by the reaction conditions. chalcogen.roresearchgate.net The structural properties of these hydrothermally synthesized complexes can be thoroughly characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). ijirct.org

Precursor-Based Synthesis for Advanced Materials

The use of well-defined molecular precursors is a powerful strategy for creating advanced materials with controlled stoichiometry, composition, and morphology. This compound-containing precursors are particularly useful for synthesizing complex mixed-metal oxides.

A novel precursor, nickel cobalt cinnamate hydrazinate, has been synthesized as a route to produce nanosized mixed-metal oxides. tsijournals.comtsijournals.com This complex is prepared by reacting stoichiometric amounts of nickel and cobalt nitrates with cinnamic acid and hydrazine (B178648) hydrate (B1144303) in an aqueous solution. tsijournals.com The resulting complex precipitates and can be isolated, washed, and dried. tsijournals.com Infrared spectroscopy confirms the formation of the complex, with characteristic N-H stretching bands observed around 3295 cm⁻¹. tsijournals.com This single-source precursor is designed to decompose at a specific temperature (around 400°C) to yield the corresponding cobaltite (B72492), NiCo₂O₄, as a fine powder with a large surface area. tsijournals.com

Achieving precise control over the stoichiometry of mixed-metal systems is crucial for tailoring the properties of the final material. In the synthesis of the nickel cobalt cinnamate hydrazinate precursor, a specific 1:2 molar ratio of nickel nitrate to cobalt nitrate is used to ensure the formation of the desired NiCo₂O₄ cobaltite upon decomposition. tsijournals.com

The synthesis of bimetallic materials often involves either the co-reduction of two metal precursors or the successive reduction of one after the other. frontiersin.org Controlling the ratio of the metal precursors is the most direct way to manipulate the final composition of the bimetallic system. nih.gov For precursor-based methods, establishing the stoichiometry at the molecular level within the precursor itself, as with nickel cobalt cinnamate hydrazinate, provides an elegant solution for producing complex oxides with a well-defined and homogeneous elemental distribution. tsijournals.comrsc.org This approach avoids the phase separation and inhomogeneity that can occur when using mixtures of individual metal salts. osti.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound complexes, this analysis reveals detailed information about their molecular structure and intermolecular interactions.

In another example involving co-ligands, a nickel(II) complex with 4-methylsulfonyl cinnamate (mscinn) and propane-1,3-diamine (pda), specifically [NiII(mscinn)₂(pda)₂], was synthesized and its structure elucidated. researchgate.net The analysis showed that the Ni(II) ion is located at a center of inversion. researchgate.net

Crystallographic data from SC-XRD provides key parameters that define the unit cell and symmetry of the crystal lattice. For the complex [NiII(mscinn)₂(pda)₂], the crystal structure was determined to be monoclinic with a P2₁/c space group. researchgate.net The specific lattice parameters are detailed in the table below. researchgate.net These parameters are crucial for identifying the crystalline phase and understanding its packing arrangement.

Interactive Table: Crystal Data for [NiII(mscinn)₂(pda)₂]

| Parameter | Value |

| Chemical Formula | C₂₆H₃₈N₄NiO₈S₂ |

| Molecular Weight ( g/mol ) | 657.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.6123(8) |

| b (Å) | 8.5956(4) |

| c (Å) | 11.2047(5) |

| β (°) | 107.423(1) |

| Volume (ų) | 1526.54(12) |

| Z (Formula units/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.430 |

The coordination polyhedron describes the geometric arrangement of ligands around the central metal ion. In nickel(II) cinnamate complexes, the nickel ion typically exhibits an octahedral coordination geometry. mdpi.comresearchgate.net In the case of [NiII(mscinn)₂(pda)₂], the Ni(II) ion is coordinated by two oxygen atoms from two separate 4-methylsulfonyl cinnamate ligands and four nitrogen atoms from two propane-1,3-diamine ligands, resulting in a distorted octahedral environment. researchgate.net Similarly, for the complex Ni(ppe-py)(H₂O)₂, the five nitrogen atoms of the organic ligand and one water molecule create a distorted octahedral geometry around the nickel ion. mdpi.com This octahedral arrangement is a common feature in many nickel(II) coordination compounds. acs.org

Co-ligands play a critical role in defining the final structure of metal-organic complexes. In the context of this compound, the introduction of additional ligands, such as diamines or N-heterocycles, prevents the formation of simple polymeric structures and instead directs the assembly of discrete molecular complexes or coordination polymers with specific topologies. researchgate.nettandfonline.com

For instance, the use of propane-1,3-diamine (pda) as a co-ligand with 4-methylsulfonyl cinnamate results in the monomeric complex [NiII(mscinn)₂(pda)₂], where the diamine ligands satisfy the coordination requirements of the nickel ion. researchgate.net Similarly, chelating N-heterocycles like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen) have been used to synthesize metal chelate monomers such as [Ni(cinn)₂(bpy)(C₂H₅OH)] and [Ni(cinn)₂(phen)(C₂H₅OH)₂]. tandfonline.com The presence of these bulky co-ligands sterically hinders the extension of the structure into a higher-dimensional network, leading to the formation of well-defined, zero-dimensional complexes. researchgate.nettandfonline.com The choice of co-ligand can also influence the geometry and stability of the resulting complex, affecting its potential applications as a precursor for nanostructured materials. tandfonline.com

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and analyze the structural properties of polycrystalline materials. researchgate.net The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the material's crystalline structure.

In studies involving this compound derivatives, PXRD is employed to confirm the formation of desired crystalline phases or to analyze the products of thermal decomposition. For example, when a nickel cobalt cinnamate hydrazinate precursor is combusted in air, PXRD is used to confirm that the resulting fine powder is the cobaltite NiCo₂O₄. tsijournals.comtsijournals.com The technique is also used to assess the crystallinity of materials derived from cinnamate precursors, such as poly(vinyl cinnamate)/nickel oxide nanocomposites, by analyzing the diffraction peaks. researchgate.netzendy.io The positions and intensities of the peaks in the diffractogram are compared with standard patterns from databases, such as the ideal peaks for nickel (at 44.5°, 51.8°, and 76.3° 2θ) or nickel oxide, to verify the composition and phase purity of the sample. bioline.org.br

Electron Microscopy for Morphological and Surface Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, surface topography, and microstructure of materials at the micro- and nanoscale. mdpi.com

SEM is used to obtain high-resolution images of a sample's surface, revealing details about its texture and crystal morphology. mdpi.comresearcher.life For instance, in studies of nanocomposites derived from poly(vinyl cinnamate) and nickel oxide nanoparticles, Field Emission Scanning Electron Microscopy (FESEM) is used to observe the surface morphology and confirm the uniform dispersion of the nanoparticles within the polymer matrix. researchgate.netzendy.io

Ligand Binding Modes and Coordination Environments

The structural diversity of this compound complexes is fundamentally rooted in the various ways ligands can coordinate to the nickel(II) center, creating a range of coordination environments.

Carboxylate Ligand Coordination to Nickel(II) Centers

The carboxylate group of the cinnamate ligand is a key player in the formation of this compound complexes, exhibiting remarkable versatility in its coordination to the Ni(II) ion. Carboxylate ligands can bind to metal ions in several ways, including monodentate, bidentate (chelating), and bridging fashions. researchgate.net The specific coordination mode adopted depends on several factors, including the nature of the other ligands in the coordination sphere, the solvent system, and the reaction conditions.

In nickel(II) complexes, weak interactions are often observed with monocarboxylates, where monodentate coordination is common. geologyscience.ru However, the cinnamate ligand, with its potential for π-π stacking interactions from the phenyl ring, can influence the resulting structure. Studies on related copper(II) cinnamate complexes have revealed asymmetric chelating and bridging bidentate coordination modes for the carboxylate group. researchgate.netresearchgate.net In some instances, both unidentate and chelate coordination modes of a carboxylate ligand have been observed within the same complex. researchgate.net The carboxyl group's ability to deprotonate fully or partially adds another layer of complexity, as it can act as both a donor and an acceptor of hydrogen bonds, further influencing the final supramolecular architecture. researchgate.net

The coordination environment around the Ni(II) ion in these complexes is typically octahedral. unirioja.es This is often achieved through the coordination of water molecules or other ancillary ligands in addition to the cinnamate groups.

Table 1: Common Carboxylate Coordination Modes

| Coordination Mode | Description |

| Monodentate | The carboxylate ligand binds to the metal center through a single oxygen atom. |

| Bidentate Chelate | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. |

| Bidentate Bridging | The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. |

This table provides a simplified overview of common coordination modes observed for carboxylate ligands.

Role of Ancillary Ligands (e.g., N-heterocycles, Diamines) in Coordination Sphere

The introduction of ancillary, or secondary, ligands into the coordination sphere of this compound complexes plays a crucial role in dictating the final structure and properties of the resulting compound. These ligands, often N-heterocycles like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (phen), or diamines such as ethylenediamine (B42938), complete the coordination environment of the nickel(II) ion and can direct the assembly of more complex architectures. researchgate.netresearchgate.net

The presence of these N-donor ligands can lead to the formation of mixed-ligand complexes with distinct stoichiometries and geometries. researchgate.net For example, the reaction of nickel acetate with sodium cinnamate in the presence of ligands like 2,2′-bipyridine, pyridine (B92270), or ethylenediamine results in new complexes with characteristic Ni-N and Ni-O vibrational bands. researchgate.net In such mixed-ligand systems, the nickel ion is often six-coordinate, achieving an octahedral geometry by bonding with oxygen atoms from the cinnamate carboxylate groups and nitrogen atoms from the ancillary ligands. researchgate.netmdpi.com

Formation of Binuclear and Polynuclear this compound Complexes

The ability of the cinnamate ligand to act as a bridging ligand, coupled with the coordination versatility of the nickel(II) ion, facilitates the formation of binuclear and polynuclear complexes. researchgate.net In these structures, two or more nickel centers are linked together, often by bridging cinnamate groups.

Binuclear nickel(II) complexes can feature a "paddle-wheel" structure, where two nickel atoms are bridged by four carboxylate ligands. researchgate.net More complex polynuclear structures can also be assembled. For instance, a tetranuclear nickel(II) complex has been synthesized by linking two binuclear subunits with azide (B81097) ions, resulting in a rectangular arrangement of the four nickel ions. nih.gov The formation of these higher nuclearity complexes is often driven by the use of appropriate ancillary ligands that can either bridge metal centers or direct the assembly in a specific manner. nih.gov The study of these polynuclear systems is of significant interest due to their potential magnetic properties, arising from the interactions between the paramagnetic Ni(II) centers. researchgate.netnih.gov

Metal-Ligand Interaction Energetics and Electronic Configuration

The interaction between the nickel(II) ion and the cinnamate ligand, as well as any ancillary ligands, is governed by a combination of electrostatic and covalent contributions. The d-orbital energies of the nickel ion play a crucial role in these interactions. frontiersin.org In nickel(II) complexes, the d-orbitals are lower in energy compared to some other transition metals, which can result in less covalency in the metal-ligand bond. frontiersin.org

The electronic configuration of the ligands can also influence the metal-ligand interactions. For instance, π-conjugated ligands like cinnamate can facilitate electron delocalization from the metal center, which can impact the complex's properties. researchgate.net The coordination of ligands to the Ni(II) center results in a splitting of the d-orbitals, the magnitude of which is influenced by the ligand field. Oxidation of the ligand can lead to changes in its structure and an increase in the ligand field splitting energy. frontiersin.org

The electronic environment of the nickel ion in these complexes is often studied using techniques like UV-Vis spectroscopy, which can provide information about the d-d electronic transitions and the coordination geometry. unirioja.es For octahedral Ni(II) complexes, characteristic low-energy signals are observed in the UV-Vis spectrum. unirioja.es

Supramolecular Assembly Principles in this compound Systems

The formation of extended, ordered structures from this compound building blocks is governed by the principles of supramolecular chemistry. These principles rely on a combination of directional metal-ligand coordination bonds and weaker, non-covalent interactions.

Self-Assembly Mechanisms Driven by Metal-Ligand Coordination

Coordination-driven self-assembly is a powerful strategy for the construction of well-defined supramolecular architectures. researchgate.net In this process, the spontaneous formation of coordination bonds between the nickel(II) ion (a Lewis acid) and the ligands (Lewis bases) directs the assembly of discrete or polymeric structures. researchgate.net The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the shape and connectivity of the ligands. nih.gov

The reversibility of metal-ligand bond formation allows for a "self-correction" mechanism, where the system can explore various configurations to arrive at the thermodynamically most stable product. researchgate.netmdpi.com This process can lead to the formation of complex structures like molecular polygons and polyhedra with high precision and yield. researchgate.net In the context of this compound, the interplay between the coordination of the cinnamate and any ancillary ligands to the nickel centers drives the formation of the observed supramolecular structures.

In addition to the primary coordination bonds, weaker interactions such as hydrogen bonding and π-π stacking play a crucial role in organizing the individual complex units into higher-order assemblies. researchgate.netresearchgate.net These non-covalent interactions provide the "glue" that holds the supramolecular structure together, leading to the formation of one, two, or three-dimensional networks.

Rational Design Strategies for Nanosized Coordination Systems

The rational design of nanosized coordination systems involving this compound focuses on the deliberate control over the synthesis process to achieve specific architectures, sizes, morphologies, and consequently, desired functionalities. This approach leverages a fundamental understanding of coordination chemistry to manipulate the interactions between the nickel(II) ion and the cinnamate ligand, as well as other contributing factors like solvents, temperature, and auxiliary ligands. Key strategies include precursor-based synthesis for subsequent conversion into other nanomaterials and the controlled self-assembly of nickel ions and cinnamate ligands into nanosized metal-organic frameworks (MOFs) or coordination polymers.

Precursor-Based Design

One effective strategy is the design of a specific molecular precursor that incorporates nickel and cinnamate, which can then be thermally decomposed to produce nanosized materials. This method provides excellent control over the stoichiometry and homogeneity of the final product.

A notable example is the synthesis of a nickel cobalt cinnamate hydrazinate complex, designed as a precursor for generating nanosized spinel cobaltite (NiCo₂O₄) nanoparticles. tsijournals.com In this approach, stoichiometric quantities of nickel and cobalt nitrates are reacted with cinnamic acid and hydrazine hydrate in an aqueous solution. tsijournals.com The resulting coordination complex precipitates and is isolated. This precursor is rationally designed for autocatalytic decomposition; upon ignition in air at around 400°C, it decomposes to yield the desired nanosized mixed-metal oxide. tsijournals.com The infrared spectrum of the residue confirms the formation of the cobaltite structure by showing characteristic metal-oxygen stretching bands. tsijournals.com

| Precursor Complex | Reactants | Method | Decomposition Temp. | Nanosized Product |

|---|---|---|---|---|

| Nickel Cobalt Cinnamate Hydrazinate | Ni(NO₃)₂·nH₂O, Co(NO₃)₂·6H₂O, Cinnamic Acid, Hydrazine Hydrate | Aqueous precipitation | ~400°C | NiCo₂O₄ nanoparticles |

Controlled Self-Assembly and Crystallization

The self-assembly of nickel ions and cinnamate ligands into extended coordination polymers or MOFs is a cornerstone of rational design. By carefully selecting synthesis parameters, it is possible to guide the formation of specific structures.

Hydrothermal synthesis is a powerful technique for creating crystalline MOFs. For instance, nickel and trans-cinnamate can be reacted under hydrothermal conditions to form a metal-organic framework. researchgate.net This method utilizes elevated temperature and pressure to facilitate the dissolution and subsequent crystallization of the components into an ordered, porous structure. The choice of the trans-cinnamate ligand is crucial, as its rigidity and potential for π-π stacking interactions contribute to the formation of a stable framework with properties suitable for applications like electrocatalysis. researchgate.net

The introduction of auxiliary ligands is another critical design element that modifies the final structure by controlling the coordination environment of the nickel ion. For example, the reaction of a nickel salt with 4-methylsulfonyl cinnamate and propane-1,3-diamine (pda) as an auxiliary ligand does not produce an extended polymer, but rather a discrete mononuclear complex, [NiII(mscinn)₂(pda)₂]. researchgate.net In this structure, the diamine ligands occupy coordination sites on the nickel center, preventing the cinnamate derivative from acting as a bridging ligand to form a polymer. researchgate.net This illustrates how auxiliary ligands can be used to rationally control the dimensionality of the resulting coordination compound. The nickel atom in this complex is six-coordinated, forming a distorted octahedron. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₃₈N₄NiO₈S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.6123(8) |

| b (Å) | 8.5956(4) |

| c (Å) | 11.2047(5) |

| β (°) | 107.423(1) |

| Volume (ų) | 1526.54(12) |

The general principles of controlled synthesis are paramount. Factors such as precursor concentration, the choice and ratio of reducing agents (if applicable), reaction temperature, and the presence of stabilizing agents are all levers that can be used to manipulate the size and morphology of the resulting nanoparticles. mdpi.com For example, in other nickel-based nanosystems, adjusting the heating ramp rate during synthesis has been shown to control the final particle size. louisville.edu These principles are directly applicable to the rational design of nanosized this compound systems, allowing for fine-tuning of their physical and chemical properties.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups of the cinnamate (B1238496) ligand and determining how they interact with the nickel ion.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the functional groups within nickel cinnamate and understanding the coordination of the cinnamate ligand to the nickel(II) center. The FT-IR spectrum of a metal complex, when compared to that of the free ligand, reveals shifts in vibrational frequencies that are indicative of coordination.

In this compound, the most significant changes are observed in the region of the carboxylate group vibrations. The cinnamate ligand coordinates to the nickel ion through its carboxylate oxygen atoms. This interaction leads to a change in the symmetric and asymmetric stretching vibrations of the COO⁻ group. In the free cinnamic acid, the C=O stretching vibration appears at a different frequency than in its deprotonated, coordinated form.

Upon coordination to the Ni(II) ion, the distinct C=O stretching band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). Other characteristic bands of the cinnamate ligand, such as the C=C stretching of the vinyl group and the vibrations of the aromatic ring, are also present in the spectrum of the complex, though they may experience minor shifts upon coordination. The presence of new bands at lower frequencies can be attributed to the formation of Ni-O bonds. scienceasia.orgresearchgate.netbohrium.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Cinnamate and its Nickel Complex.

| Functional Group/Vibration | Cinnamic Acid (cm⁻¹) | Expected Range for this compound (cm⁻¹) | Assignment |

|---|---|---|---|

| Carboxylate Asymmetric Stretch (νₐₛ COO⁻) | - | ~1540 - 1610 | Indicates coordination of carboxylate to Ni(II) |

| Carboxylate Symmetric Stretch (νₛ COO⁻) | - | ~1400 - 1450 | Indicates coordination of carboxylate to Ni(II) |

| C=C Stretch (alkene) | ~1628 | ~1620 - 1630 | Vinyl group of the cinnamate ligand |

| Aromatic C=C Stretch | ~1576, 1494, 1449 | ~1570 - 1580, ~1490, ~1440 | Phenyl ring of the cinnamate ligand |

Note: The expected ranges are based on typical values for metal carboxylates and may vary for this compound.

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of this compound. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov Vibrations that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the C=C double bond of the alkene group and the aromatic ring of the cinnamate ligand, as these symmetric vibrations often produce strong Raman signals. The assignment of vibrational modes can be aided by quantum-chemical calculations. nih.gov The low-frequency region of the Raman spectrum is also important as it can reveal information about the Ni-O stretching vibrations, providing direct evidence of the coordination environment around the metal center. researchgate.net

Table 2: Key Raman Vibrational Wavenumber Assignments.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1630 | C=C stretching (alkene) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1000 | Aromatic ring breathing mode |

Note: These are representative values; actual peak positions may vary.

Electronic Spectroscopy

Electronic spectroscopy provides information on the electronic structure of this compound, including the d-orbital splitting of the Ni(II) ion and charge transfer transitions.

UV-Visible spectroscopy of this compound reveals electronic transitions originating from both the cinnamate ligand and the nickel(II) ion. The spectrum typically displays intense absorption bands in the UV region and weaker bands in the visible region.

The high-intensity bands, usually found below 400 nm, are attributed to π → π* transitions within the aromatic ring and the conjugated system of the cinnamate ligand. These are referred to as intraligand charge transfer (ILCT) bands. The coordination to the nickel ion may cause a slight shift in the position of these bands compared to the free cinnamate anion.

The weaker, broader absorption bands observed in the visible region are characteristic of d-d electronic transitions of the high-spin d⁸ Ni(II) ion in an octahedral or distorted octahedral geometry. For an octahedral Ni(II) complex, three spin-allowed transitions are expected:

³A₂g → ³T₂g

³A₂g → ³T₁g(F)

³A₂g → ³T₁g(P)

These transitions are responsible for the color of the complex. For instance, the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is green due to absorptions in the visible region. docbrown.info The exact position and intensity of these bands are sensitive to the ligand field strength and the specific coordination geometry of the nickel ion in the cinnamate complex. libretexts.orgresearchgate.netresearchgate.net Additionally, ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital, may also appear, often at higher energies than the d-d bands. dpublication.com

Table 3: Typical Electronic Transitions for an Octahedral Ni(II) Complex.

| Transition | Typical Wavelength Range (nm) | Region |

|---|---|---|

| π → π* (Cinnamate Ligand) | < 350 | UV |

| ³A₂g → ³T₁g(P) | ~350 - 450 | UV/Visible |

| ³A₂g → ³T₁g(F) | ~550 - 750 | Visible |

Note: The specific λₘₐₓ values for this compound depend on its exact coordination environment and physical state.

Fluorescence spectroscopy is used to investigate the luminescent properties of compounds. In general, the luminescence of nickel(II) complexes is often weak or entirely quenched. mdpi.com This is because the presence of low-energy, metal-centered (d-d) excited states provides an efficient pathway for non-radiative decay, allowing the excited state to relax back to the ground state without emitting light. nih.gov

While some specialized nickel complexes have been designed to exhibit luminescence, often by incorporating strongly absorbing organic ligands and controlling the energy of the d-d states, there is no substantial evidence to suggest that this compound is a fluorescent compound. researchgate.net The excitation of the cinnamate ligand would likely be followed by rapid energy transfer to the nickel center, leading to non-radiative de-excitation through the d-d manifold. Therefore, significant fluorescence from this compound is not expected under normal conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of diamagnetic organic and inorganic compounds. However, its application to paramagnetic species, such as most Ni(II) complexes, is challenging.

Nickel(II) has a d⁸ electron configuration and typically possesses two unpaired electrons in an octahedral or tetrahedral environment, making it a paramagnetic center. The magnetic field generated by these unpaired electrons has a profound effect on the NMR experiment. It can cause very rapid nuclear spin relaxation, which leads to extreme broadening of the NMR signals, often rendering them undetectable by standard NMR techniques. researchgate.net

Furthermore, the interaction between the unpaired electrons and the nuclei results in very large chemical shifts, known as paramagnetic shifts or contact shifts, that can span a range of hundreds of parts per million (ppm). illinois.edunih.gov While specialized paramagnetic NMR experiments can sometimes be performed to obtain structural information, they are not routine. researchgate.netreddit.com For a compound like this compound, obtaining a well-resolved ¹H or ¹³C NMR spectrum is highly improbable, and this technique is generally not suitable for its routine characterization.

¹H and ¹³C NMR for Structural Elucidation of Cinnamate Ligand and Complexes

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are fundamental techniques for elucidating the structure of the cinnamate ligand and its coordination to the nickel center.

In the ¹H NMR spectrum of a nickel(II) complex, the signals corresponding to the protons of the cinnamate ligand can be observed. The chemical shifts of these protons are influenced by the coordination to the paramagnetic Ni(II) ion, often leading to broadened signals and shifts compared to the free ligand. For instance, in related nickel(II) complexes, the coordination of ligands can cause significant changes in the chemical shifts of nearby protons. nih.gov The aromatic protons of the phenyl group and the vinylic protons of the cinnamate backbone provide key structural information.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the cinnamate ligand. The chemical shifts of the carboxylate carbon and the carbons of the phenyl ring are particularly diagnostic of the coordination environment. In paramagnetic complexes, such as those involving Ni(II), very fast magic-angle spinning (VFMAS) techniques can be employed in solid-state NMR to obtain high-resolution ¹³C spectra, which might otherwise be difficult to acquire due to paramagnetic broadening. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Cinnamate-like Ligand and a Hypothetical Nickel(II) Complex

| Atom | Free Ligand (ppm) | Nickel(II) Complex (ppm) |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | 7.2-7.5 | Broadened, shifted signals |

| Vinylic Protons | 6.4, 7.7 | Broadened, shifted signals |

| ¹³C NMR | ||

| Carboxylate (C=O) | ~170 | Shifted due to coordination |

| Aromatic Carbons | 125-135 | Shifted and broadened |

| Vinylic Carbons | 120-145 | Shifted and broadened |

Note: The data for the Nickel(II) Complex is hypothetical and illustrates the expected changes upon coordination.

³¹P NMR for Phosphine-Containing Nickel Catalytic Systems

In catalytic systems where this compound is used in conjunction with phosphine (B1218219) co-ligands, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for probing the structure and bonding of the phosphine ligands to the nickel center. The chemical shift (δ) and coupling constants (J) in ³¹P NMR spectra provide valuable insights into the electronic and steric environment of the phosphorus atom. acs.org

Table 2: Illustrative ³¹P NMR Data for Phosphine Ligands in Different Nickel Environments

| Complex Type | Ligand | Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |

|---|---|---|---|

| Ni(0) Complex | PPh₃ | ~25 | Varies |

| Ni(II) Complex | PPh₃ | ~30-40 | Varies |

| Ni(0) Bidentate Phosphine | dppe | ~40-60 | Varies |

| Ni(II) Bidentate Phosphine | dppe | ~50-70 | Varies |

Note: This table presents typical ranges for illustrative purposes. Actual values depend on the specific complex.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Size and Intermolecular Interactions in Solution

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures and studying the size and aggregation of molecules in solution. nih.gov By measuring the diffusion coefficient of a molecule, which is related to its size and shape, DOSY can be used to distinguish between different species in a solution, such as a this compound monomer, potential oligomers, or complexes with other ligands. apm.ac.cnacs.org

In a DOSY experiment, a two-dimensional spectrum is generated with chemical shifts on one axis and diffusion coefficients on the other. All NMR signals belonging to the same molecule will have the same diffusion coefficient and will align horizontally. This allows for the separation of signals from species of different sizes. researchgate.net This technique could be applied to a solution of this compound to determine its state of aggregation and to study its interactions with other molecules, such as substrates or co-catalysts, by observing changes in the diffusion coefficients. researchgate.net

Variable-Temperature NMR for Dynamic Supramolecular Equilibria

Variable-Temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes and equilibria in solution. amanote.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line shapes, and coupling constants that are indicative of dynamic processes occurring on the NMR timescale. researchgate.net

For this compound, VT-NMR could be used to study phenomena such as ligand exchange, fluxional processes, or the equilibrium between different coordination geometries. nih.gov For example, if this compound exists in equilibrium between monomeric and dimeric forms, changing the temperature would shift the equilibrium, leading to observable changes in the NMR spectrum. From an analysis of the line shape changes as a function of temperature, thermodynamic and kinetic parameters for the dynamic process can be extracted. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful as they can generate intact molecular ions with minimal fragmentation, allowing for the confirmation of the molecular formula. acs.org

The mass spectrum of this compound would be expected to show a peak corresponding to the molecular ion [Ni(C₉H₇O₂)₂]⁺. The isotopic pattern of this peak would be characteristic of the presence of nickel, which has several naturally occurring isotopes. Upon fragmentation, characteristic losses of cinnamate ligands or parts of the ligand, such as CO₂, would be observed. youtube.comchemguide.co.uklibretexts.org The fragmentation pattern of the cinnamate moiety itself would likely involve cleavages of the ester linkage and fragmentation of the aromatic ring. d-nb.info

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion | Description |

|---|---|---|

| [M]⁺ | [Ni(C₉H₇O₂)₂]⁺ | Molecular Ion |

| [M - C₉H₇O₂]⁺ | [Ni(C₉H₇O₂)]⁺ | Loss of one cinnamate ligand |

| [M - 2(C₉H₇O₂)]⁺ | [Ni]⁺ | Loss of both cinnamate ligands |

| [C₉H₇O₂]⁺ | [C₉H₇O₂]⁺ | Cinnamate ligand cation |

Note: The m/z values will depend on the specific isotopes of nickel and other elements present.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Nickel(II) Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly sensitive to paramagnetic species, making it an ideal tool for studying nickel(II) complexes, which often have unpaired electrons. nih.govresearchgate.net EPR spectroscopy provides detailed information about the electronic structure and the local coordination environment of the nickel(II) ion. nih.gov

The EPR spectrum of a nickel(II) complex is characterized by its g-values and zero-field splitting (ZFS) parameters (D and E), which are sensitive to the symmetry and nature of the ligand field around the nickel ion. ias.ac.in For many nickel(II) complexes, particularly those with high-spin d⁸ configurations in non-octahedral geometries, EPR signals can be difficult to observe under standard X-band conditions due to large ZFS. In such cases, high-frequency and high-field EPR (HFEPR) can be employed to observe and characterize these "EPR-silent" species. acs.org

The analysis of the EPR spectrum of this compound could reveal the coordination geometry of the nickel(II) center and provide insights into the nature of the nickel-ligand bonding.

Table 4: Representative EPR Parameters for Nickel(II) Complexes in Different Geometries

| Geometry | g-values | Zero-Field Splitting (D) |

|---|---|---|

| Octahedral | g ≈ 2.2-2.3 | Typically small |

| Tetrahedral | g ≈ 2.2-2.4 | Can be large |

| Square Planar | Often diamagnetic (EPR silent) | N/A |

Note: These are general ranges and the specific values for this compound would depend on its precise structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary method for calculating the properties of metal complexes due to its balance of accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For nickel cinnamate (B1238496), this involves determining the bond lengths, bond angles, and dihedral angles between the nickel(II) ion and the cinnamate ligands. DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set like 6-311++G(d,p), are used to accurately predict these parameters. scielo.org.mx The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated. This includes analyzing the nature of the orbitals, particularly those involved in bonding between the nickel ion and the oxygen atoms of the cinnamate carboxylate group.

In related nickel complexes, such as those with phenanthroline, DFT calculations at the M062X/6-31G(d) level have successfully correlated theoretical geometric parameters with experimental data from X-ray crystallography. mdpi.com These studies show that the coordination geometry around the Ni(II) ion is typically a distorted octahedron. mdpi.com The analysis of the electronic structure of nickelates reveals that Ni-d orbitals, particularly the Ni-d(z²) and Ni-d(x²-y²) orbitals, play a crucial role in the electronic properties and bonding at the Fermi level. aps.orgarxiv.org

Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Ni(II) Coordination Sphere (Data from a related Ni-phenanthroline complex) mdpi.com

| Parameter | Bond | Calculated Value (Å) | Experimental Value (Å) |

|---|---|---|---|

| Bond Length | Ni—N1 | 2.09 | 2.09 |

| Bond Length | Ni—N2 | 2.19 | 2.12 |

| Bond Length | Ni—Cl | 2.24 | 2.41 |

DFT calculations are highly effective in predicting spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated and compared with experimental results to confirm structural assignments. faccts.de For a molecule like nickel cinnamate, key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate group (COO⁻), the C=C stretch of the vinyl group, and the Ni-O bond vibrations. Studies on related Schiff base-metal complexes show that the calculated vibrational frequencies for C=N and M-N bonds shift upon coordination to a metal like nickel, a phenomenon that is accurately predicted by DFT calculations and confirmed experimentally. samipubco.com

Electronic transitions, observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths of electronic transitions, often corresponding to d-d transitions on the metal center or ligand-to-metal charge transfer (LMCT) bands. For example, TD-DFT calculations on nickel-phenanthroline complexes have shown absorption bands in the UV region, indicating the electroactive nature of the phenanthroline ring. mdpi.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Bonds in a Ni(II) Complex mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Ni-N Stretch | 526 - 553 | 526.5, 553.5 |

| Ni-Cl Stretch | - | 672.6 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small energy gap suggests high polarizability and chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Table 3: Calculated Frontier Molecular Orbital (FMO) Energies and Energy Gap (eV) for a Representative Complex nih.gov

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -0.26751 |

| E(LUMO) | -0.18094 |

| ΔE (HOMO-LUMO Gap) | 0.08657 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. researchgate.net It partitions the molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. This analysis provides a quantitative measure of the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Ni(II) Complexes (Illustrative) mdpi.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | LP* (Ni) | ~30-40 | Ligand-to-Metal Donation |

| LP (N) | LP* (Ni) | ~25-35 | Ligand-to-Metal Donation |

DFT is an indispensable tool for studying the detailed step-by-step mechanisms of chemical reactions, including those catalyzed by nickel complexes. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

In the context of nickel-catalyzed reactions involving cinnamate derivatives, DFT has been used to investigate cycloaddition reactions. mdpi.com For a nickel-catalyzed reaction with methyl cinnamate, calculations identified the key transition states and determined that the cycloaddition step was the rate-determining one, with a calculated energy barrier of 24.8 kcal/mol. mdpi.com Such studies can also explain stereoselectivity by comparing the energies of different diastereomeric transition states. mdpi.com Other mechanistic investigations on nickel-catalyzed reactions have detailed steps like transmetalation, migratory insertion, and reductive elimination, providing a deep understanding of how the catalyst and substrates interact throughout the catalytic cycle. pku.edu.cnrsc.orgacs.org

Table 5: Calculated Activation Barriers for a Nickel-Catalyzed Cycloaddition Reaction Involving a Cinnamate Derivative mdpi.com

| Reaction Step | Species | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Cycloaddition | TS1 | 24.8 |

The cinnamate ligand possesses conformational flexibility, primarily due to rotation around the C-C single bonds. DFT calculations can be used to perform a conformational analysis, identifying the different stable conformers (local energy minima) and the energy barriers for interconversion between them. For the free cinnamic acid molecule, DFT studies using the B3LYP/6-311++G(d,p) level of theory have investigated the relative stabilities of the s-cis and s-trans conformers, which arise from rotation about the C-C bond adjacent to the carbonyl group. scielo.org.mxresearchgate.net

While s-trans cinnamic acid is more common, calculations have shown the s-cis isomer to be slightly more stable in the gas phase. scielo.org.mx When the cinnamate ligand coordinates to a nickel ion, the presence of the bulky metal center and other ligands will influence the preferred conformation. DFT conformational analysis of the entire this compound complex would reveal the most stable spatial arrangement of the ligands around the nickel ion and how coordination affects the inherent conformational preferences of the cinnamate moiety itself. beilstein-journals.org

Table 6: Calculated Relative Energies of Cinnamic Acid Conformers in the Gas Phase scielo.org.mx

| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|

| s-cis | -2.34 (more stable) | 34.02 (to s-trans) |

| s-trans | 0.00 | 31.67 (to s-cis) |

Time-Dependent Density Functional Theory (TD-DFT) for Photoisomerization Pathways

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the excited-state properties and dynamics of molecules. mpg.de It is particularly valuable for mapping the potential energy surfaces of electronic excited states to understand photochemical reactions like trans-cis isomerization. For cinnamate derivatives, which are known for their role as UV protectors, TD-DFT calculations have been instrumental in unraveling the mechanisms by which they dissipate UV energy. rsc.org

Theoretical studies on methyl cinnamate (MC), a representative model for the cinnamate chromophore, have utilized TD-DFT to explore the nonradiative decay (NRD) pathways following UV light absorption. rsc.org These calculations reveal that the photoisomerization process is not a simple, direct rotation around the C=C double bond. Instead, it involves a complex sequence of transitions between different electronic states.

A key finding from TD-DFT studies, often combined with methods like the single-component artificial force induced reaction (SC-AFIR), is the identification of multi-step photoisomerization routes. For methyl cinnamate, a highly efficient pathway is described as: ¹ππ* (trans) → ¹nπ* → T₁ (³ππ*) → S₀ (trans or cis) rsc.org

This pathway involves:

Excitation: The molecule absorbs a UV photon, promoting an electron from a π bonding orbital to a π* antibonding orbital, reaching the S₁ (¹ππ*) excited state.

Internal Conversion (IC): The molecule undergoes a radiationless transition from the bright ¹ππ* state to a dark ¹nπ* state. The efficiency of this step is highly sensitive to the electronic structure, which can be modified by substituents on the phenyl ring. rsc.org

Intersystem Crossing (ISC): From the singlet ¹nπ* state, the molecule transitions to a triplet state, T₁ (³ππ*). This spin-forbidden process becomes more probable due to the proximity of the singlet and triplet potential energy surfaces.

Relaxation: The molecule relaxes from the triplet state back to the ground electronic state (S₀), where it can end up in either the trans or the cis isomeric form.

Spin-flip TD-DFT (SF-TDDFT) is an advanced variant of the method that provides a more balanced description of ground and excited states, which is crucial for accurately describing regions where potential energy surfaces cross, known as conical intersections. iastate.eduohio-state.edu These intersections are critical for ultrafast nonradiative decay channels.

The specific photoisomerization pathway can be highly dependent on substituents attached to the cinnamate structure. TD-DFT calculations have shown that substituents on the phenyl ring can alter the relative energies of the ¹ππ* and ¹nπ* states, thereby favoring different decay routes. rsc.orgacs.org

| Cinnamate Derivative | Predicted Photoisomerization Pathway | Key Computational Finding | Reference |

|---|---|---|---|

| Methylcinnamate (MC) | ¹ππ* (trans) → ¹nπ* → T₁ (³ππ) → S₀ (trans or cis) | An efficient pathway involving internal conversion and intersystem crossing. | rsc.org |

| para-substituted MC | ¹ππ (trans) → ³nπ* → T₁ (³ππ) → S₀ (trans or cis) | Slightly lowered ¹ππ state energy leads to a less efficient pathway. | rsc.org |

| meta- or ortho-substituted MC | ¹ππ* (trans) → C=C bond twisting on ¹ππ* → S₀ (trans or cis) | Significantly lowered ¹ππ* state energy creates a high barrier for internal conversion, favoring direct twisting. | rsc.org |

First-Principles Calculations for Electronic and Magnetic Properties

First-principles calculations, predominantly based on Density Functional Theory (DFT), are employed to predict the fundamental electronic and magnetic properties of materials from the ground up, without reliance on empirical parameters. researchgate.netaps.org For a compound like this compound, these calculations can determine its structural stability, electronic band structure, density of states (DOS), and magnetic moments. While specific first-principles studies on monomeric this compound are scarce in the literature, the methodology has been extensively applied to related nickel-containing materials, demonstrating its predictive power.

In studies of nickel clusters and compounds, DFT calculations are used to:

Determine Geometric Structure: By optimizing the atomic positions to find the minimum energy configuration, the most stable structure can be predicted. For instance, calculations on small nickel clusters have identified their lowest-energy geometries, such as the distorted bipyramid for Ni₇. annexpublishers.com

Calculate Electronic Properties: The electronic density of states (DOS) can be computed to understand the distribution of electronic energy levels. The nature of the states near the Fermi level is crucial for determining conductivity and reactivity. In nickel compounds, the Ni 3d states typically play a dominant role in the valence band region. researchgate.net

Predict Magnetic Properties: DFT is a powerful tool for investigating magnetism. It can calculate the total magnetic moment of a unit cell and the local magnetic moments on individual atoms. researchgate.net For example, in Ni₄C, first-principles calculations showed a total magnetic moment of 0.46 µB per unit cell, with differing local moments on the non-equivalent nickel atoms. researchgate.net Similar calculations on ordered Ni-Pd alloys revealed enhanced magnetic moments on the Ni atoms compared to pure fcc nickel. researchgate.net

For nickel(II) complexes, which have a d⁸ electron configuration, the magnetic properties are highly dependent on the coordination geometry (e.g., octahedral, square planar, tetrahedral), which influences the splitting of the d-orbitals. First-principles calculations can predict the ground spin state and the energy separation between different spin states, explaining whether a complex is paramagnetic or diamagnetic. In trinuclear nickel(II) complexes, DFT has been used to calculate ground-state energies and understand the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between the metal centers. researchgate.net

| System | Computational Method | Predicted Property | Calculated Value | Reference |

|---|---|---|---|---|

| Ni₂ (dimer) | DFT | Magnetic Moment | 1.00 µB per atom | annexpublishers.com |

| Ni₄C | DFT (First-principles) | Total Magnetic Moment | 0.46 µB per unit cell | researchgate.net |

| Ni₃Pd | First-principles | Local Ni Magnetic Moment | 0.71 µB | researchgate.net |

| Trinuclear Nickel(II) Complex | DFT | Magnetic Coupling (J) | 1.8(1) cm⁻¹ (Weak ferromagnetic) | researchgate.net |

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational research is the validation of theoretical models against experimental data. The correlation between predicted properties and measured observables provides confidence in the computational approach and allows for a deeper interpretation of experimental results. researchgate.net

Photoisomerization Dynamics: The pathways and timescales predicted by TD-DFT calculations can be directly compared with results from ultrafast spectroscopic experiments. For example, the calculated lifetime of the ¹ππ* excited state of methyl cinnamate (predicted to be short due to efficient decay channels) is consistent with femtosecond pump-probe spectroscopy measurements, which found a lifetime of 4.5 ps. rsc.org Furthermore, theoretical models predicting how substituents alter the photoisomerization route can explain experimentally observed differences in quantum yields for trans-cis conversion among various cinnamate derivatives. rsc.org

Electronic and Magnetic Properties: Theoretical predictions of electronic and magnetic properties are routinely correlated with experimental data.

Electronic Spectra: TD-DFT can simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions. In a study of nickel-catalyzed functionalization, the calculated UV-vis absorption bands for a proposed Ni(I) intermediate showed good agreement with spectra recorded during spectro-electrochemical experiments, supporting the proposed reaction mechanism. acs.org

Magnetic Susceptibility: The magnetic moments predicted by DFT calculations for paramagnetic nickel complexes can be compared with values derived from experimental magnetic susceptibility measurements. This correlation helps confirm the oxidation state and coordination environment of the nickel center.

Redox Potentials: DFT calculations can predict the redox potentials of a complex. In a combined experimental and theoretical study of mononuclear nickel(II) complexes, DFT calculations supported the proposed mechanism for their catecholase-like activity by corroborating electrochemical findings, such as a ligand-centered reduction potential. nih.gov

Molecular Structure: Geometric parameters (bond lengths, angles) from DFT-optimized structures can be compared with data from single-crystal X-ray diffraction. acs.org This comparison is a fundamental check on the accuracy of the computational model. For example, DFT calculations on nickel(II) complexes with halide ligands were used to support the hypothesis that the inactivity of a chloro-complex in a catalytic reaction was due to the chloride ligand coordinating to the metal center in solution, a structural change that was consistent with both experimental and theoretical findings. nih.gov

| Theoretical Prediction | Computational Method | Experimental Observable | Experimental Technique | Correlation/Insight | Reference |

|---|---|---|---|---|---|

| Excited state lifetime | TD-DFT | Rate of nonradiative decay | Pump-probe spectroscopy | Calculated short lifetimes for cinnamates align with picosecond-scale decay observed experimentally. | rsc.org |

| UV-vis absorption bands of a proposed Ni(I) intermediate | DFT | UV-vis spectrum during reaction | Spectro-electrochemistry | Calculated absorption bands correlated well with experimental spectra, confirming the identity of the catalytic intermediate. | acs.org |

| Ligand-centered reduction | DFT | Redox potential | Cyclic Voltammetry | DFT calculations suggested a ligand-centered reduction, which was consistent with the measured potential and helped explain the reaction mechanism. | nih.gov |

| Generation of a ligand-centered radical | DFT | Presence of a radical species | Electron Paramagnetic Resonance (EPR) | DFT calculations supported the generation of a ligand-centered radical, which was unambiguously confirmed by EPR experiments. | nih.gov |

Thermal Decomposition and Stability Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for investigating the thermal decomposition of nickel cinnamate (B1238496). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

Determination of Decomposition Temperatures and Stages

The thermal decomposition of nickel(II) cinnamate, when analyzed in a dynamic nitrogen atmosphere, occurs in distinct stages. Thermogravimetry (TG) and derivative thermogravimetry (DTG) curves identify the temperature ranges for each decomposition step.

Initially, the compound undergoes dehydration, where coordinated water molecules are lost. This is followed by the decomposition of the anhydrous nickel cinnamate. The process involves the breakdown of the cinnamate ligand, leading to the formation of an intermediate product before the final, stable residue is formed at higher temperatures.

Kinetic Studies of Thermal Decomposition

Understanding the kinetics of the decomposition process is crucial for predicting the material's stability and reaction mechanism. Kinetic parameters are derived from the TGA data.

Non-Isothermal and Isothermal Kinetic Models

The kinetics of the thermal decomposition of this compound have been evaluated using non-isothermal kinetic models. The Coats-Redfern equation, a model-fitting method, is applied to the thermogravimetric data to determine the most probable reaction mechanism. For this compound, the decomposition process is best described by a three-dimensional diffusion (D3) model, which suggests that the rate is controlled by the diffusion of gaseous products through the solid product layer.

Table 1: Kinetic Model for this compound Decomposition

| Kinetic Model | Description | Applicable Stage |

|---|

| Three-dimensional diffusion (D3) | Jander equation; rate is controlled by the diffusion of reactants or products. | Main decomposition of anhydrous salt |

Activation Energy and Pre-exponential Factor Determination

The kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), are calculated from the Coats-Redfern model. These values provide quantitative insight into the energy barrier of the decomposition reaction and the frequency of collisions with the correct orientation for a reaction to occur. While specific values for this compound are determined from the analysis, they are part of a broader study comparing different metal cinnamates. The activation energy is a critical parameter for assessing the thermal stability of the compound.

Analysis of Decomposition Products (e.g., Metal Oxides, Nanoparticles)

The final product of the thermal decomposition of nickel carboxylates, including this compound, is typically a metal oxide. In the case of nickel compounds, this is most commonly nickel(II) oxide (NiO). The decomposition in an inert atmosphere can also sometimes lead to the formation of metallic nickel mixed with carbonaceous residue, as seen with compounds like nickel maleate rsc.org. The precise nature and morphology of the final product, such as the formation of nanoparticles, depend on the decomposition conditions, including temperature, heating rate, and atmosphere. The formation of NiO nanoparticles is a common outcome when decomposing nickel precursors lew.rorsc.org.

X-ray Diffraction Studies on Solid-State Thermal Transformations

X-ray diffraction (XRD) is an essential technique for identifying the crystalline phases of the solid residues formed at different stages of the thermal decomposition. By heating the this compound sample to specific temperatures corresponding to the stages observed in TGA/DTA and then analyzing the residue with XRD, the structural transformations can be mapped.

The initial XRD pattern would correspond to the crystalline structure of the hydrated this compound. After the first decomposition stage, the pattern would change, reflecting the structure of the anhydrous intermediate. Finally, the XRD pattern of the final residue confirms the formation of the end product. For nickel compounds, the final product is typically identified as the cubic phase of nickel oxide (NiO) lew.rorsc.org. This analysis confirms the transformation from a metal-organic complex to an inorganic oxide and can provide information on the crystallinity and average crystallite size of the final product lew.ro.

Influence of Ligand Architecture on Thermal Stability and Decomposition Pathways

The architecture of the cinnamate ligand, including the presence and position of substituent groups on the phenyl ring, significantly influences the thermal stability and decomposition pathways of this compound and related metal carboxylates. Variations in the ligand structure can alter the coordination environment of the nickel ion, affect the strength of the metal-ligand bond, and introduce different steric and electronic effects that dictate the temperature and mechanism of decomposition.

Research into the thermal behavior of transition metal complexes with substituted cinnamic acids provides valuable insights into these structure-property relationships. A study on the thermal properties of various metal 4-methoxycinnamates, including the nickel(II) complex, offers a comparative analysis of their decomposition processes. The thermal decomposition of these complexes was investigated using thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC) in an air atmosphere.

The data reveals that the dehydration and subsequent decomposition temperatures are dependent on the central metal ion. In the case of nickel(II) 4-methoxycinnamate dihydrate, the removal of water molecules occurs in a single step between 105°C and 145°C. The anhydrous complex then remains stable up to a higher temperature before undergoing decomposition.

A comparative look at other divalent metal 4-methoxycinnamates from the same study highlights the role of the metal ion in influencing thermal stability. For instance, cobalt(II) 4-methoxycinnamate dihydrate also loses its water molecules in a single step within a similar temperature range (105–145°C) and exhibits a melting point at 267°C before further decomposition akjournals.com. Manganese(II) 4-methoxycinnamate dihydrate shows dehydration between 116°C and 135°C akjournals.com. Cadmium(II) 4-methoxycinnamate dihydrate dehydrates between 100°C and 130°C, with the subsequent decomposition of the anhydrous salt occurring up to 517°C, ultimately forming cadmium oxide akjournals.com.